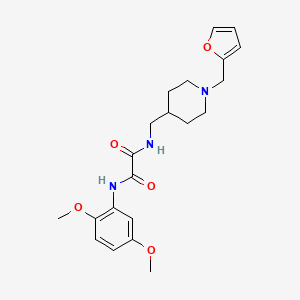

2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

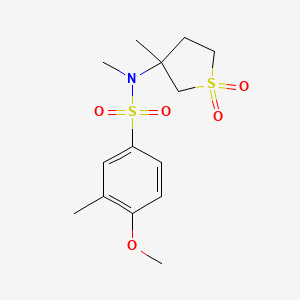

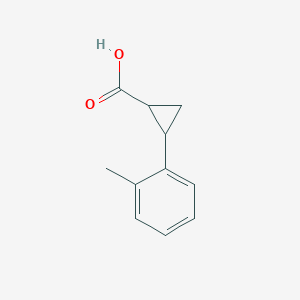

The compound “2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride” is a complex organic molecule that contains a thiophene ring, a 1,2,4-triazole ring, and a propan-2-amine group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. Propan-2-amine is a three-carbon alkyl group with an amine functional group at the middle carbon .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and 1,2,4-triazole rings, along with the propan-2-amine group. These groups could potentially participate in various chemical reactions depending on their substitution patterns and reaction conditions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the thiophene and triazole rings, as well as the presence of the amine group. The compound could potentially undergo reactions such as electrophilic aromatic substitution on the thiophene ring or reactions involving the amine group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could impact its solubility, while the size and shape of the molecule could influence its melting and boiling points .Aplicaciones Científicas De Investigación

Synthetic Applications and Compound Libraries

The compound 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride, due to its structural uniqueness involving thiophene and triazole rings, serves as a crucial intermediate in synthesizing a wide array of structurally diverse compounds. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, has been utilized in various alkylation and ring closure reactions to generate a diverse library of compounds, including dithiocarbamates, thioethers, and several monocyclic NH-azoles derivatives. Such synthetic strategies are vital for medicinal chemistry and drug discovery, enabling the exploration of novel bioactive compounds with potential therapeutic applications (G. Roman, 2013).

Antimicrobial Activities

Compounds incorporating thiophene and triazole structures have been investigated for their antimicrobial properties. A study on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, derived from thiophene-containing precursors, demonstrated moderate antimicrobial activities against certain strains, highlighting the potential of such compounds in developing new antimicrobial agents. The structural elucidation and the antimicrobial evaluation of these compounds underscore the importance of thiophene and triazole moieties in contributing to biological activity, which could be further optimized for enhanced efficacy (S. M. Gomha et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The structural features of this compound and its derivatives have been explored for enzyme inhibition, which is crucial in therapeutic applications. For instance, novel 5-[2-(thiophen-2-yl)propan-2-yl]-4H-1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a significant role in metabolic diseases, and its inhibition can lead to potential treatments for conditions like type 2 diabetes mellitus. The optimization of the thiophene and triazole rings in these compounds resulted in potent inhibitors, demonstrating the therapeutic potential of such structures in metabolic disease management (Takanori Koike et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of EN300-6482605 are currently unknown. This compound is a derivative of 1,2,4-triazole, which is known to possess a wide range of biological activities . .

Mode of Action

The mode of action of EN300-6482605 involves several processes. The compound interacts with cyclohexanone in methanol, leading to the formation of carbinolamine by the addition of an amine to the double bond C=O. This is followed by the elimination of a water molecule and intramolecular cyclization, resulting in the formation of spiro compounds .

Biochemical Pathways

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially affecting various biochemical pathways .

Pharmacokinetics

Derivatives of 1,2,4-triazole are known to have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Propiedades

IUPAC Name |

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S.2ClH/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6;;/h3-5H,10H2,1-2H3,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIVPLNDEVXNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NN1)C2=CC=CS2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)